cis-4-methoxypiperidin-3-ol HCl
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Overview
Description
cis-4-Methoxypiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-methoxypiperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives with methoxy and hydroxyl functional groups. One common method includes the reduction of 4-methoxypiperidin-3-one followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of cis-4-methoxypiperidin-3-ol hydrochloride may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Methoxypiperidin-3-ol hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: cis-4-Methoxypiperidin-3-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Industry: In the industrial sector, cis-4-methoxypiperidin-3-ol hydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of cis-4-methoxypiperidin-3-ol hydrochloride involves its interaction with molecular targets in biological systems. It may act on specific receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methoxypiperidine: Similar in structure but lacks the hydroxyl group.
3-Hydroxypiperidine: Similar but lacks the methoxy group.
Piperidine: The parent compound without any substituents.
Uniqueness: cis-4-Methoxypiperidin-3-ol hydrochloride is unique due to the presence of both methoxy and hydroxyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
(3S,4R)-4-methoxypiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMZYDWYHFFOT-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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